Cyclooctanone serves as a valuable precursor for the synthesis of diverse organic compounds. Its cyclic structure allows for specific functional group modifications, making it a versatile starting material. Researchers utilize it in the synthesis of various:
[1] "Poly(ε-caprolactone) and Its Copolymers," [2] "Chemistry of Cyclic Ketones," [3] "Heterocyclic Chemistry,"
Cyclooctanone's ability to form hydrogen bonds and engage in hydrophobic interactions makes it a valuable tool in supramolecular chemistry. Researchers utilize it to design and study:
[4] "Self-Assembly of Cyclic Peptides into Discrete Nanoarchitectures," [5] "Host-Guest Chemistry,"
Cyclooctanone derivatives are being explored in the development of functional materials with targeted properties:
[6] "Liquid Crystals Based on Cyclooctane Derivatives," [7] "Biocompatible Cyclooctane-Based Polymers for Drug Delivery,"
Cyclooctanone is an organic compound with the molecular formula and a molecular weight of approximately 126.20 g/mol. It is classified as a cyclic ketone and appears as a waxy white solid at room temperature. The compound features a cyclooctane ring with a carbonyl group, which contributes to its chemical reactivity and physical properties. Cyclooctanone has a boiling point of around 469.2 K (196 °C) and a melting point of approximately 317.4 K (44 °C) .
While specific biological activities of cyclooctanone are not extensively documented, its structural characteristics suggest potential applications in medicinal chemistry. Compounds with similar cyclic structures often exhibit interesting biological properties, including antimicrobial and antifungal activities. Further research may uncover specific interactions with biological targets.
Cyclooctanone can be synthesized through several methods:
Cyclooctanone has several applications across different fields:
Cyclooctanone shares structural similarities with several other cyclic ketones. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexanone | C6H10O | Smaller ring size; more common in industrial applications. |
| Cyclopentanone | C5H8O | Smaller ring; more reactive due to ring strain. |
| Cycloheptanone | C7H12O | One less carbon; exhibits similar reactivity patterns. |
| 3-Octanone | C8H16O | Linear structure; different physical properties compared to cyclic forms. |
| 2-Cyclohexen-1-one | C6H8O | Contains a double bond; alters reactivity and stability. |
Cyclooctanone is unique due to its larger ring structure, which influences its reactivity and potential applications in organic synthesis compared to smaller cyclic ketones.
Chromic acid-mediated oxidation of cyclooctanol remains a foundational method for cyclooctanone production. The Jones oxidation, employing a mixture of chromium trioxide ($$ \text{CrO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) in acetone, facilitates the two-electron oxidation of cyclooctanol to cyclooctanone [1] [6]. The reaction proceeds via a chromate ester intermediate, with subsequent elimination of $$ \text{H}2\text{O} $$ and $$ \text{Cr}^{3+} $$ to yield the ketone (Equation 1):
$$
\text{Cyclooctanol} + \text{CrO}3 \xrightarrow{\text{H}2\text{SO}4, \text{acetone}} \text{Cyclooctanone} + \text{Cr}^{3+} + \text{H}2\text{O}
$$
Dess-Martin periodinane ($$ \text{C}9\text{H}{21}\text{IO}_6 $$) offers a milder alternative, achieving comparable yields without acidic conditions [1]. This reagent oxidizes alcohols via a hypervalent iodine intermediate, minimizing overoxidation risks.
Table 1: Chromic acid oxidation conditions for cyclooctanone synthesis
| Method | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Jones oxidation | $$ \text{CrO}3/\text{H}2\text{SO}_4 $$ | Acetone | 85–90 | [1] [6] |
| Dess-Martin | $$ \text{C}9\text{H}{21}\text{IO}_6 $$ | Dichloromethane | 88–92 | [1] |
Microwave irradiation enhances reaction efficiency in cyclooctanone synthesis by enabling rapid heating and precise temperature control.
Cyano-substituted 5-alkyn-1-ol derivatives undergo microwave-assisted 6-exo dig cyclization in the presence of lithium hexamethyldisilazide ($$ \text{LiHMDS} $$) [5]. This base generates an oxyanion intermediate, which cyclizes to form a dihydrofuran ring (Figure 1). Kinetic studies reveal an equilibrium between endocyclic (12b) and exocyclic (12a/c) isomers, with the latter predominating at elevated temperatures [5].
Exocyclic dihydrofuran intermediates from oxyanionic cyclization undergo [3] [3]-sigmatropic Claisen rearrangement under microwave conditions (210°C, 1 hour), producing α-cyano cyclooctenones [5]. The reaction exhibits complete regioselectivity, favoring C–C bond formation at the α-position relative to the nitrile group (Equation 2):
$$
\text{Exocyclic intermediate} \xrightarrow{\Delta} \alpha\text{-Cyano cyclooctenone}
$$
Table 2: Microwave-assisted Claisen rearrangement optimization
| Temperature (°C) | Time (min) | Conversion to Cyclooctenone (%) |
|---|---|---|
| 150 | 60 | 13 |
| 190 | 60 | 72 |
| 210 | 60 | 100 |
Non-catalytic oxidation of cyclooctane with molecular oxygen ($$ \text{O}2 $$) and acetaldehyde in compressed $$ \text{CO}2 $$ achieves 20% cyclooctanone yield through regioselective C–H activation [3]. The multiphase system enhances oxygen solubility, favoring ketonization over complete combustion.
The absence of metal catalysts in cyclooctane oxidation suggests a radical chain mechanism [3]. Acetaldehyde acts as a co-reductant, generating acetyl radicals ($$ \text{CH}_3\text{CO}^\bullet $$) that abstract hydrogen from cyclooctane, initiating autoxidation (Scheme 1):
$$
\text{Cyclooctane} + \text{CH}3\text{CHO} \xrightarrow{\text{O}2} \text{Cyclooctanone} + \text{CH}_3\text{COOH}
$$
While current methodologies emphasize chromium and iodine reagents, emerging studies explore iron-catalyzed oxidations. These systems leverage $$ \text{Fe}^{3+}/\text{Fe}^{2+} $$ redox cycles to mediate alcohol-to-ketone conversions, though detailed mechanistic studies remain scarce in the provided literature.
Samarium(II) iodide ($$ \text{SmI}_2 $$) facilitates reductive cyclizations of δ-keto esters to cyclooctanone derivatives. The single-electron transfer mechanism induces ketyl radical formation, enabling intramolecular C–C bond formation.
Base-mediated aldol condensation of α,ω-diketones provides access to bicyclic cyclooctanones. For example, treatment of 1,5-diketones with $$ \text{KOH} $$ induces enolate formation and subsequent cyclization, though stereochemical outcomes depend on substituent effects.
Cyclooctanone oximes, synthesized via condensation with hydroxylamine ($$ \text{NH}_2\text{OH} $$), undergo Beckmann rearrangement under acidic conditions to produce ε-caprolactam derivatives. This transformation highlights cyclooctanone’s utility in nylon precursor synthesis.
Table 1 summarizes ring strain energies (RSE) derived from heats of combustion. Cyclooctanone carries a modest 8.6 kcal·mol⁻¹ of ring strain, intermediate between cyclohexanone and cyclododecanone [3] [4]. Computational transition-state analysis (G3) of Baeyer–Villiger oxidation indicates that 3.8 kcal·mol⁻¹ of this strain is released at the migration step, lowering the activation barrier by ≈2 kcal·mol⁻¹ versus acyclic analogues [5]. Conversely, aldol self-condensation proceeds slower than for cyclohexanone because steric congestion in the enolate conformation partially offsets strain release [6].
Table 1 Ring strain energies of representative cycloketones
| Ketone | Ring size | ΔH combustion/CH₂ (kcal·mol⁻¹) | RSE (kcal·mol⁻¹) | Primary strain source |
|---|---|---|---|---|
| Cyclopropanone | 3 | 166.6 [4] | 27.5 [7] | Angle strain |
| Cyclobutanone | 4 | 164.0 [4] | 26.3 [7] | Angle + torsional |
| Cyclohexanone | 6 | 157.4 [4] | 1.3 [4] | Near-ideal geometry |
| Cyclooctanone | 8 | 158.5 [3] | 8.6 [3] | Transannular repulsion |
| Cyclododecanone | 12 | 157.9 [8] | 2.1 [8] | Residual torsional |
In cyclooctanone the average C···H transannular distance contracts to 2.25 Å, well within the sum of van der Waals radii (2.4 Å), producing repulsive energy estimated at 4.3 kcal·mol⁻¹ [9] [10]. This repulsion destabilizes conformers in which the carbonyl oxygen faces the ring interior, biasing the conformational ensemble toward the single outward-oriented boat-chair observed spectroscopically [1]. In solution, low-polarity solvents favor an additional twisted boat-chair (ΔG = +0.6 kcal·mol⁻¹) that presents the carbonyl inwards, but nucleophiles intercept this minor population preferentially, explaining the unexpectedly high stereoselectivity seen in hydride additions [9] [2].
The mildly acidic α-hydrogen atoms of cyclooctanone (pK_a≈19.7 in DMSO) [11] enable a spectrum of functionalizations.
Electrophilic bromination proceeds smoothly under acid catalysis, but kinetic isotopic substitution (D) shows that enolization, not halogen transfer, is rate-limiting (kH/kD ≈ 4.8) [14]. Table 2 compares halogenation rates and selectivities.
Table 2 Electrophilic halogenation of cyclooctanone
| Halogen source | Solvent (25 °C) | k₂ (M⁻¹ s⁻¹) | α-mono/α,α-di ratio | Comment |
|---|---|---|---|---|
| Br₂ / HBr | Acetic acid | 3.2×10⁻³ [14] | 9:1 [14] | Second bromination slowed by sterics |
| N-Bromosuccinimide | CH₂Cl₂ | 1.9×10⁻³ [14] | 12:1 [14] | Selective, milder |
| Cl₂ / HCl | Acetic acid | 4.7×10⁻⁴ [15] | 6:1 [15] | Slower due to lower electrophilicity |
| I₂ / HIO₃ | MeCN | 3.1×10⁻⁵ [15] | 14:1 [15] | Iodination reversible |
Variable-temperature IR and DFT analysis reveal four low-energy conformers for each 2-halocyclooctanone [16]. The pseudo-equatorial halogen conformer dominates in non-polar media (population 72–83% for Cl, Br, I), whereas polar solvents stabilize the pseudo-axial form (ΔG ≃ −0.3 kcal·mol⁻¹ in acetonitrile for the chloride) [16]. Axial placement increases ¹JC–H coupling by ~4 Hz, supporting a couched σCO→σ*_C–Hal hyperconjugative model [16].
Natural bond orbital calculations show that C–Br σ* orbitals accept electron density more efficiently than C–Cl or C–F (E(σ → σ*) = 8.6 kcal·mol⁻¹ vs 6.1 and 3.9, respectively) [17]. Consequently, α-bromocyclooctanone undergoes E2 elimination with triethylamine 32× faster than the chloride analogue, giving cyclooct-2-en-1-one in 91% yield [17]. Electrochemical reduction potentials E_p(cathodic) follow Br (−1.46 V) < Cl (−1.62 V) < F (−2.11 V) vs SCE [16], correlating with radical α-functionalization propensity.
The equilibrium keto/enol ratio of cyclooctanone in acid-catalyzed media (2.5% enol) exceeds that of cyclohexanone (0.4%) but trails cyclopentanone (6.7%) [11]. Lithium enolate formation is exergonic by −12.4 kcal·mol⁻¹ in THF, calculated at B3LYP/6-311+G(2d,p) [12]. Stereochemical analysis shows that protonation of the enolate is facially selective (dr 87:13) owing to asymmetric transannular hydrogen shielding, a feature exploited in the enantioselective alkylation route of Meyers et al. that delivers 2-methylcyclooctanone with 85% enantiomeric excess using a chiral oxazolidinone auxiliary [12].
Intramolecular aldolization of the dianion derived from 1,3-cyclooctanedione affords bicyclo[6.2.0]decan-1-one after oxidative cleavage, illustrating how ring strain release and enolate flexibility combine to forge polycyclic frameworks in two steps [18] [6]. Similarly, enolate trapping by phenyl vinyl sulfoxide forms bicyclo[5.2.0]nonan-1-ol derivatives via tandem Michael addition–oxidation, with product ratios sensitive to enolate torsion angle [18].
Corrosive;Irritant